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Compound of Interest

Compound Name: 3-Bromo-4-methylpyridin-2-ol

Cat. No.: B098940 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-methylpyridin-2-ol
(CAS Number: 18368-59-7), a halogenated pyridinone derivative of interest in medicinal

chemistry and synthetic organic chemistry. Due to its structural similarity to other biologically

active pyridinones, this compound presents potential as a scaffold in drug discovery. This

document consolidates available data on its chemical structure, properties, a representative

synthetic approach, and discusses its potential applications in drug development. It is important

to note that while the pyridinone scaffold is well-studied, detailed experimental data for this

specific compound is limited in publicly accessible literature.

Core Compound Identification and Structure
3-Bromo-4-methylpyridin-2-ol exists in a tautomeric equilibrium with its more stable

pyridinone form, 3-Bromo-4-methyl-2(1H)-pyridinone. This is a common characteristic of 2-

hydroxypyridines.

Systematic Name: 3-Bromo-4-methylpyridin-2-ol

Tautomeric Form: 3-Bromo-4-methyl-2(1H)-pyridinone

CAS Number: 18368-59-7
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Molecular Formula: C₆H₆BrNO

Molecular Weight: 188.02 g/mol

The chemical structures of the two tautomers are depicted below:

Figure 1: Tautomeric equilibrium between 3-Bromo-4-methylpyridin-2-ol and 3-Bromo-4-

methyl-2(1H)-pyridinone.

Physicochemical and Spectroscopic Data
Quantitative data for 3-Bromo-4-methyl-2(1H)-pyridinone is primarily available from chemical

suppliers. A summary of these properties is provided in the table below. Comprehensive,

experimentally verified spectroscopic data is not widely available in peer-reviewed literature.

Property Value

Molecular Formula C₆H₆BrNO

Molecular Weight 188.02 g/mol

CAS Number 18368-59-7

Appearance Solid

Purity Typically ≥95%

Note: The data presented is based on information from chemical suppliers and may not have

been independently verified in peer-reviewed literature.

Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for 3-Bromo-4-methyl-2(1H)-pyridinone

is not readily available. However, a representative synthesis can be proposed based on

established methods for the bromination of similar pyridinone scaffolds. The following is a

generalized experimental protocol that should be optimized for this specific compound.

Representative Synthesis: Bromination of a Pyridinone Precursor
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This protocol is adapted from the synthesis of a structurally related compound, 3-bromo-5-(4-

pyrimidyl)-2(1H)-pyridone, and illustrates a potential route.[1]

Materials:

5-(4-pyrimidyl)-2(1H)-pyridone (or a suitable pyridinone precursor)

Bromine

Glacial Acetic Acid

Anhydrous Ether

Potassium Carbonate (K₂CO₃)

5% Aqueous Hydrochloric Acid

Isopropyl Alcohol

Procedure:

Dissolution: Dissolve the pyridinone precursor in glacial acetic acid in a suitable reaction

vessel.

Bromination: Add bromine to the solution. The reaction is typically stirred at room

temperature for a period of time to allow for complete bromination.

Precipitation: Pour the reaction mixture into anhydrous ether to precipitate the crude product.

Filtration and Washing: Filter the resulting slurry and wash the solid with ether.

Neutralization: Suspend the solid in water and adjust the pH to approximately 6 with

potassium carbonate.

Purification: Stir the mixture, filter, and wash the solid with water. The resulting solid can be

further purified by treatment with dilute hydrochloric acid and subsequent washing with

isopropyl alcohol and ether.
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Logical Workflow for the Proposed Synthesis

Figure 2: Proposed Synthetic Workflow
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Caption: A diagram illustrating the key stages in a plausible synthetic route for 3-Bromo-4-

methyl-2(1H)-pyridinone.

Applications in Drug Discovery and Development
The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to

its ability to interact with a wide range of biological targets.[2][3] Pyridone derivatives are known

to exhibit a variety of pharmacological activities, including anticancer, antimicrobial, and anti-

inflammatory properties.[2]
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The physicochemical properties of pyridinones, such as their ability to act as both hydrogen

bond donors and acceptors, and their impact on a molecule's polarity and lipophilicity, make

them valuable components in the design of novel therapeutics.[2] They are often used as

bioisosteres for amides and other cyclic structures in drug design.

While specific biological activities for 3-Bromo-4-methyl-2(1H)-pyridinone are not well-

documented, its structural features suggest it could be a valuable building block for creating

libraries of compounds for screening against various therapeutic targets, such as protein

kinases.[2] The bromo and methyl substituents provide handles for further chemical

modification, allowing for the exploration of structure-activity relationships.

Potential Signaling Pathway Involvement

Given that many pyridinone derivatives are developed as kinase inhibitors, a hypothetical

application of 3-Bromo-4-methyl-2(1H)-pyridinone could be as a precursor for a compound that

modulates a kinase signaling pathway. The diagram below illustrates a generalized kinase

signaling cascade, which could be a potential area of investigation for novel pyridinone-based

inhibitors.
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Figure 3: Generalized Kinase Signaling Pathway
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Caption: A simplified diagram of a generic kinase signaling cascade, a common target for

pyridinone-based therapeutics.

Conclusion
3-Bromo-4-methylpyridin-2-ol (and its tautomer, 3-Bromo-4-methyl-2(1H)-pyridinone)

represents a chemical entity with significant potential in the field of drug discovery, largely

owing to the well-established biological relevance of the pyridinone scaffold. While detailed,

publicly available research on this specific compound is currently sparse, its structure suggests

it is a viable candidate for synthetic elaboration and biological screening. Further research is

warranted to fully characterize its physicochemical properties, develop optimized synthetic

routes, and explore its potential as a modulator of key biological pathways. This guide serves

as a foundational resource for researchers interested in pursuing the study of this and related

pyridinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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